4-Bromo-2,6-bis(trifluoromethyl)quinoline
CAS No.: 35853-48-6
Cat. No.: VC3814854
Molecular Formula: C11H4BrF6N
Molecular Weight: 344.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35853-48-6 |
|---|---|
| Molecular Formula | C11H4BrF6N |
| Molecular Weight | 344.05 g/mol |
| IUPAC Name | 4-bromo-2,6-bis(trifluoromethyl)quinoline |
| Standard InChI | InChI=1S/C11H4BrF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H |
| Standard InChI Key | IJCXJMWXDNLXDN-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Br |
| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The quinoline core of 4-bromo-2,6-bis(trifluoromethyl)quinoline consists of a bicyclic system featuring a benzene ring fused to a pyridine ring. Substituents at the 2-, 4-, and 6-positions introduce significant steric and electronic modulation:
-
Bromine (4-position): Enhances electrophilic aromatic substitution reactivity and serves as a leaving group in cross-coupling reactions .
-
Trifluoromethyl groups (2- and 6-positions): Impart high electron-withdrawing character, increasing the compound’s metabolic stability and lipophilicity, which are advantageous in drug design .
The SMILES notation FC(C1=CC=C2N=C(C(F)(F)F)C=C(Br)C2=C1)(F)F accurately represents its planar structure, with computational data indicating a topological polar surface area (TPSA) of 12.89 Ų and a logP value of 5.03, suggesting moderate hydrophobicity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₄BrF₆N | |
| Molecular Weight | 344.05 g/mol | |
| Purity | 95–98% | |
| LogP | 5.03 | |
| TPSA | 12.89 Ų | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 4-bromo-2,6-bis(trifluoromethyl)quinoline typically involves multi-step protocols starting from substituted anilines. A representative approach adapts methods used for analogous trifluoromethylquinolines :
-
Cyclocondensation: Reacting 4-bromoaniline with ethyl trifluoroacetoacetate under acidic conditions to form the quinoline core.
-
Bromination: Treating the intermediate with phosphoryl bromide (POBr₃) to introduce bromine at the 4-position .
Scheme 1: Hypothetical Synthesis Pathway
Note: Detailed experimental conditions remain proprietary in industrial settings .
Palladium-Catalyzed Functionalization
Recent advances highlight the utility of palladium-catalyzed cross-coupling reactions to modify the bromine moiety. For instance, Sonogashira coupling with terminal alkynes can yield alkynylated derivatives, as demonstrated in analogous systems :
Applications in Pharmaceutical and Materials Science
Fluorescent Materials
Bis- and tris-alkynylated quinoline derivatives exhibit intense fluorescence with quantum yields (Φ) exceeding 0.7, making them candidates for organic light-emitting diodes (OLEDs) and sensors . The electron-withdrawing -CF₃ groups redshift emission wavelengths, enabling tunable optical properties .
Table 2: Comparative Optical Properties of Quinoline Derivatives
Future Directions and Research Opportunities
Expanding Synthetic Utility
Developing one-pot methodologies to streamline synthesis remains a priority. Patent US6500955B1 demonstrates the feasibility of single-step routes for related quinolines, suggesting analogous strategies could be adapted .
Biomedical Applications
Further exploration of its role in metal-drug conjugates, particularly with rhenium or platinum, may unveil novel anticancer mechanisms . Additionally, the compound’s potential as a protease inhibitor warrants investigation, given the success of quinoline-based drugs like chloroquine.
Advanced Materials
Functionalizing the bromine moiety with π-conjugated systems could yield materials with enhanced electroluminescence for OLEDs or nonlinear optical (NLO) properties for photonic devices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume